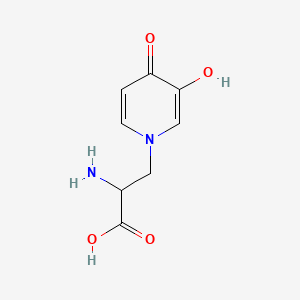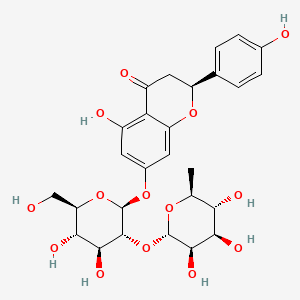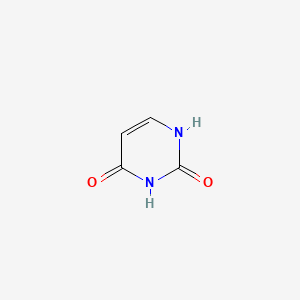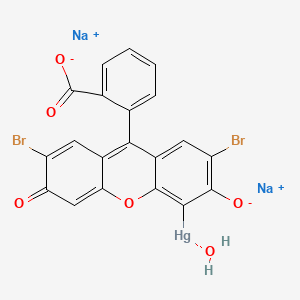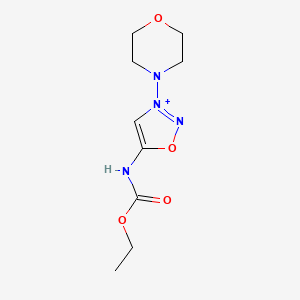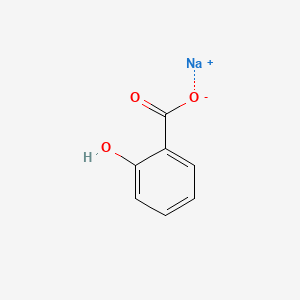
(-)-Procyclidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Procyclidine hydrochloride is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is a white crystalline powder that is highly soluble in water. The compound works by blocking the action of acetylcholine, a neurotransmitter, thereby reducing muscle stiffness and tremors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-procyclidine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with 1-cyclohexyl-1-phenyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-Procyclidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted procyclidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-procyclidine hydrochloride is used as a reference compound in the study of anticholinergic agents. It is also used in the synthesis of novel compounds with potential therapeutic applications.
Biology: In biological research, the compound is used to study the effects of anticholinergic agents on neurotransmitter systems. It is also used in the development of animal models for Parkinson’s disease.
Medicine: Medically, this compound is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms. It helps alleviate muscle stiffness, tremors, and other motor symptoms associated with these conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of medications for neurological disorders. It is also used in the development of new drugs targeting the cholinergic system.
Mechanism of Action
(-)-Procyclidine hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to a decrease in muscle stiffness and tremors. The compound primarily targets the M1 and M2 muscarinic receptors, which are involved in the regulation of motor control.
Comparison with Similar Compounds
- Trihexyphenidyl hydrochloride
- Benztropine mesylate
- Biperiden hydrochloride
Comparison: (-)-Procyclidine hydrochloride is unique in its specific targeting of muscarinic receptors, which makes it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Compared to trihexyphenidyl hydrochloride and benztropine mesylate, this compound has a more favorable side effect profile, with fewer instances of cognitive impairment and dry mouth. Biperiden hydrochloride, while similar in action, is less potent and requires higher doses to achieve the same therapeutic effect.
Properties
CAS No. |
30953-82-3 |
|---|---|
Molecular Formula |
C19H30ClNO |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/t19-;/m0./s1 |
InChI Key |
ZFSPFXJSEHCTTR-FYZYNONXSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@](CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


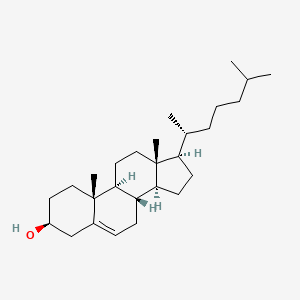
![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)
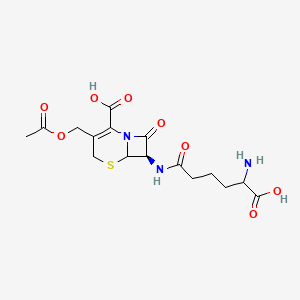
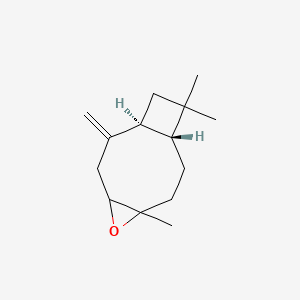
![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)
